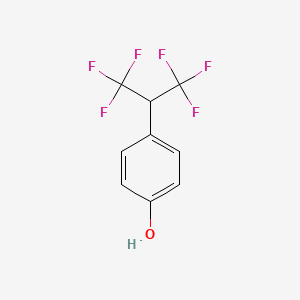
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group attached to a hexafluoropropyl moiety. This compound is widely used in various scientific and industrial applications due to its high stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with phenol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where hexafluoropropylene and phenol are reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoropropyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The phenol group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is unique due to the combination of a phenol group with a hexafluoropropyl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical reactions .
Propiedades
Número CAS |
63780-72-3 |
|---|---|
Fórmula molecular |
C9H6F6O |
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
4-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7,16H |
Clave InChI |
LKJWDWUXGCKFPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



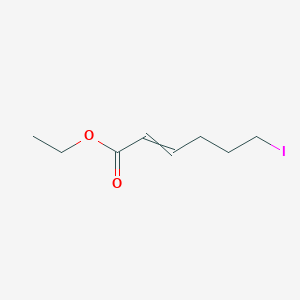
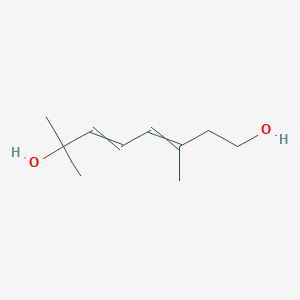

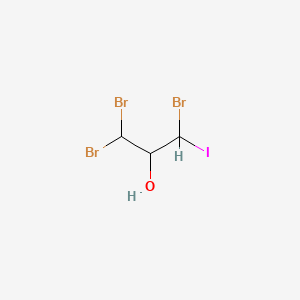
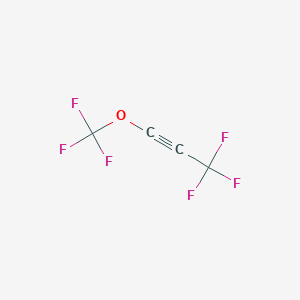
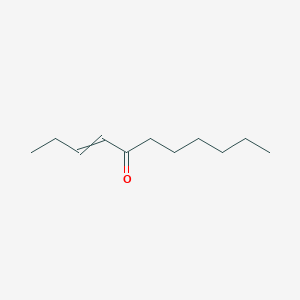
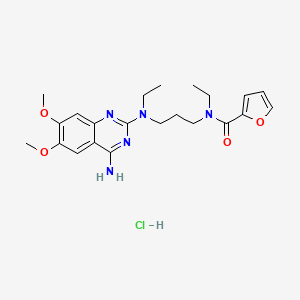

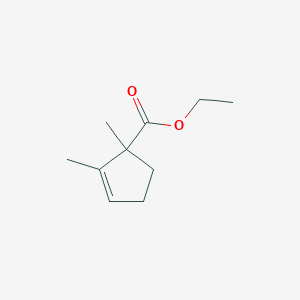
methyl}benzene](/img/structure/B14498725.png)
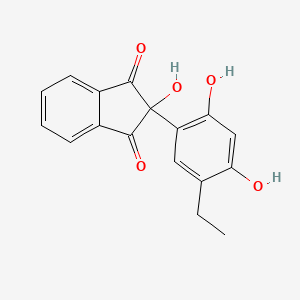

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
